molecular formula C20H28N2O4S B2555085 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide CAS No. 2034244-00-1

2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide

Cat. No. B2555085
M. Wt: 392.51
InChI Key: YIFGAVBOKQDABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as "(7,7-DIMETHYL-2-OXOBICYCLO [2.2.1]HEPT-1-YL)METHANESULFONIC ACID COMPOUND WITH [AMINO (METHYL)OXIDO-LAMBDA~4~-SULFANYL]BENZENE (1:1)" . It has a linear formula of C17H27NO5S2 and a molecular weight of 389.536 .


Molecular Structure Analysis

The compound has a complex structure with a bicyclic heptane ring, which is a seven-membered ring structure. This ring is substituted with two methyl groups and an oxo group .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 389.536 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Physicochemical Properties and Toxicity

A study by Sardar et al. (2018) focused on the synthesis of new protic ionic liquids (PILs), including compounds with a structure similar to the chemical of interest. These PILs, which featured a camphorsulfonate anion, were examined for their physicochemical properties such as density, viscosity, and thermal degradation. Additionally, the study investigated the Bronsted acidity and ecotoxicity of these PILs against human pathogenic bacteria, providing insights into their potential environmental impact and safety profile. (Sardar et al., 2018)

Analytical Methodologies

In a separate study, Kline et al. (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist, which contains a structure resembling the chemical of interest, in human plasma. This method involved liquid-liquid extraction and automated pre-column chemical derivatization, followed by high-performance liquid chromatography (HPLC) with fluorescence detection. Such methodologies are crucial for quantifying similar compounds in biological matrices. (Kline et al., 1999)

Synthesis and Chemical Transformations

Palchikov et al. (2014) synthesized a new N-(oxiran-2-ylmethyl) (glycidyl) derivative that includes the 2-oxobicyclo[2.2.1]heptan-1-yl structure. Their study focused on the epoxidation and aminolysis of this compound, determining the regioselectivity of these transformations. This research provides valuable information on the synthesis and potential chemical transformations of compounds related to the one . (Palchikov et al., 2014)

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-19(2)15-9-10-20(19,17(23)12-15)13-27(25,26)21-16-7-5-14(6-8-16)11-18(24)22(3)4/h5-8,15,21H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFGAVBOKQDABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide

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